molecular formula C17H19NOS B374636 3-(11H-dibenzo[b,f][1,4]oxathiepin-11-yl)-N-methyl-1-propanamine

3-(11H-dibenzo[b,f][1,4]oxathiepin-11-yl)-N-methyl-1-propanamine

Cat. No.: B374636
M. Wt: 285.4g/mol
InChI Key: OKHWNJARAFKRRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(11H-dibenzo[b,f][1,4]oxathiepin-11-yl)-N-methyl-1-propanamine is a complex organic compound that belongs to the class of dibenzo[b,f][1,4]oxathiepin derivatives. These compounds are known for their diverse pharmacological activities and are of significant interest in medicinal chemistry.

Preparation Methods

The synthesis of 3-(11H-dibenzo[b,f][1,4]oxathiepin-11-yl)-N-methyl-1-propanamine involves several steps. One common method includes the reaction of 2-(4-chlorophenoxy)aniline with phenyl chloroformate to form a carbamate intermediate. This intermediate is then transformed into various urea derivatives using microwave-induced reactions. Finally, a phosphorous oxychloride-induced cyclocondensation yields the target compound .

Chemical Reactions Analysis

3-(11H-dibenzo[b,f][1,4]oxathiepin-11-yl)-N-methyl-1-propanamine undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

3-(11H-dibenzo[b,f][1,4]oxathiepin-11-yl)-N-methyl-1-propanamine has a wide range of scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: This compound is studied for its potential biological activities, including its effects on various cellular processes.

    Medicine: It has been investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(11H-dibenzo[b,f][1,4]oxathiepin-11-yl)-N-methyl-1-propanamine involves its interaction with specific molecular targets and pathways. It is believed to modulate neurotransmitter systems in the brain, which can lead to various pharmacological effects. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

3-(11H-dibenzo[b,f][1,4]oxathiepin-11-yl)-N-methyl-1-propanamine is unique compared to other similar compounds due to its specific chemical structure and pharmacological profile. Similar compounds include:

    Loxapine: An antipsychotic drug with a similar dibenzo[b,f][1,4]oxathiepin structure.

    Amoxapine: An antidepressant that also shares a similar chemical framework.

These compounds differ in their specific substitutions and functional groups, which result in different pharmacological activities .

Properties

Molecular Formula

C17H19NOS

Molecular Weight

285.4g/mol

IUPAC Name

3-(6H-benzo[b][1,5]benzoxathiepin-6-yl)-N-methylpropan-1-amine

InChI

InChI=1S/C17H19NOS/c1-18-12-6-11-16-13-7-2-3-8-14(13)19-15-9-4-5-10-17(15)20-16/h2-5,7-10,16,18H,6,11-12H2,1H3

InChI Key

OKHWNJARAFKRRE-UHFFFAOYSA-N

SMILES

CNCCCC1C2=CC=CC=C2OC3=CC=CC=C3S1

Canonical SMILES

CNCCCC1C2=CC=CC=C2OC3=CC=CC=C3S1

Origin of Product

United States

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